ethyl 2-(2-((4-(2-methoxyphenyl)-5-((4-methyl-3-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
The compound ethyl 2-(2-((4-(2-methoxyphenyl)-5-((4-methyl-3-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a structurally complex heterocyclic molecule featuring a cyclopenta[b]thiophene core functionalized with multiple substituents. Key structural elements include:
- A cyclopenta[b]thiophene ring system esterified at the 3-position with an ethyl group.
- An acetamido linker at the 2-position, connected to a 1,2,4-triazole ring substituted with a 2-methoxyphenyl group.
- A 4-methyl-3-nitrobenzamido moiety attached via a methylene bridge to the triazole ring.
The presence of electron-withdrawing (nitro) and electron-donating (methoxy) groups may enhance binding interactions with biological targets, though specific pharmacological data for this compound remain unexplored in the provided evidence.
Properties
IUPAC Name |
ethyl 2-[[2-[[4-(2-methoxyphenyl)-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N6O7S2/c1-4-43-29(39)26-19-8-7-11-23(19)45-28(26)32-25(37)16-44-30-34-33-24(35(30)20-9-5-6-10-22(20)42-3)15-31-27(38)18-13-12-17(2)21(14-18)36(40)41/h5-6,9-10,12-14H,4,7-8,11,15-16H2,1-3H3,(H,31,38)(H,32,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJMEDLQSCVMDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NN=C(N3C4=CC=CC=C4OC)CNC(=O)C5=CC(=C(C=C5)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N6O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
650.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound ethyl 2-(2-((4-(2-methoxyphenyl)-5-((4-methyl-3-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, exploring its mechanisms, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a triazole moiety, which is known for its diverse biological activities. The presence of a thiophene ring and various substituents enhances its potential pharmacological properties.
Molecular Formula
- C : 24
- H : 28
- N : 4
- O : 4
- S : 1
Anticancer Activity
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant anticancer properties. A study highlighted that triazole derivatives have shown cytotoxic effects against various cancer cell lines, including breast cancer and colon carcinoma. For instance, derivatives similar to our compound demonstrated IC50 values ranging from 27.3 μM to 43.4 μM against human breast cancer cell lines .
Case Study: Triazole Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HCT-116 (Colon) | 6.2 |
| Compound B | T47D (Breast) | 27.3 |
| Compound C | T47D (Breast) | 43.4 |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Triazole derivatives have been reported to possess antibacterial and antifungal activities. For example, certain triazole-thioether combinations showed effectiveness against pathogenic bacteria comparable to standard antibiotics .
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, compounds with similar structures have been noted for their anti-inflammatory effects. The presence of the thiophene ring may contribute to this activity by inhibiting pro-inflammatory cytokines .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Triazoles often inhibit enzymes involved in DNA synthesis in cancer cells.
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest at the G2/M phase.
- Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues can be categorized based on their core heterocyclic systems and substituents:
Key Comparative Insights
- Structural Complexity : The target compound’s triazole and nitrobenzamido substituents increase its molecular weight (~732 vs. 276–391 g/mol for analogues) and steric bulk, likely reducing solubility but enhancing target specificity .
- Synthetic Accessibility : The synthesis of the target compound likely involves multi-step protocols (e.g., triazole ring formation, amide coupling), contrasting with –3 analogues, which are prepared via single-step acetylation or condensation .
Physicochemical Properties
- Hydrogen Bonding: The target compound has an estimated 6 hydrogen bond acceptors (nitro, amide, ester groups) and 2 donors (amide NH), compared to 4 acceptors/1 donor in ’s analogue. This may reduce membrane permeability but improve solubility in polar solvents .
- Thermal Stability : –2 analogues exhibit melting points between 153–178°C, suggesting moderate stability. The target compound’s larger size may lower its melting point or require specialized crystallization conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
